molecular formula C11H11F3O B168926 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol CAS No. 144486-12-4

1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol

Cat. No. B168926
CAS RN: 144486-12-4
M. Wt: 216.2 g/mol
InChI Key: UNOFRSFHIUMSNW-UHFFFAOYSA-N
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Description

“1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol” is a chemical compound with the molecular formula C11H11F3O . It has a molecular weight of 216.20 . The compound is a main product of BOC Sciences .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine . Another study describes the synthesis of 3-trifluoromethylated 1,3-butadienes via a Pd (0)-catalyzed fluorinated Heck reaction .


Molecular Structure Analysis

The molecular structure of “1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol” can be represented by the InChI Key UNOFRSFHIUMSNW-UHFFFAOYSA-N . The compound has a boiling point of 258.947ºC at 760 mmHg and a density of 1.187g/cm3 .


Physical And Chemical Properties Analysis

“1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol” has a boiling point of 258.947ºC at 760 mmHg and a density of 1.187g/cm3 .

Scientific Research Applications

1. Spectroelectrochemical Properties

A study on peripherally tetra-substituted phthalocyanines involving a compound structurally similar to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol showed that these compounds possess unique electrochemical and spectroelectrochemical properties. This research indicates potential applications in electrochemical technologies (Kamiloğlu et al., 2018).

2. Synthesis of Novel Compounds

Research involving the synthesis of compounds related to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol has been conducted. For example, the synthesis of tetra-substituted H2Pc phthalocyanines, which have potential applications in various fields, utilized similar compounds (Kamiloğlu et al., 2018).

3. Crystal Structures and Optical Properties

Research on crystal structures and optical properties of related compounds has been conducted. Studies on compounds like 1-(triarylstannyl)-3-phenyl-1-buten-3-ols, which have similar structures, indicate applications in material science and crystallography (Zhu et al., 2003).

4. Luminescent Properties in Organic Light-Emitting Diodes (OLEDs)

Research on the luminescent properties of iridium complexes with trifluoromethyl-substituted ligands, structurally related to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol, shows potential applications in OLEDs. These studies highlight the influence of trifluoromethyl groups on emission spectra, suggesting utility in OLED technology (Xu et al., 2013).

5. Electronic and Optical Limiting Properties

The electronic nature of compounds similar to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol has been studied for their potential in optical limiting applications. The effect of electronic nature on the optical limiting properties of these compounds has been examined, indicating applications in photonics and optoelectronics (Vagin et al., 2003).

6. Applications in Fluorine Chemistry

There has been significant research in the field of fluorine chemistry using compounds similar to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol. This includes the study of reactions and isomerizations in fluorinated compounds, highlighting their importance in developing new fluorine-containing materials (Tordeux et al., 2001).

7. Synthesis and Characterization of Novel Polyimides

Research involving the synthesis of novel polyimides using fluorinated aromatic diamines related to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol demonstrates potential applications in creating materials with exceptional thermal stability and mechanical properties (Yin et al., 2005).

8. Investigation of Pyrolysis Reactions

Studies on the pyrolysis reactions of compounds structurally related to 1-(4-(Trifluoromethyl)phenyl)but-3-en-1-ol have been conducted, focusing on the rearrangement reactions and formation of novel compounds. This research provides insights into the thermal behavior of such compounds and their potential applications in material synthesis (Allen et al., 2001).

properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]but-3-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c1-2-3-10(15)8-4-6-9(7-5-8)11(12,13)14/h2,4-7,10,15H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNOFRSFHIUMSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC(C1=CC=C(C=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441419
Record name 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144486-12-4
Record name 1-(4-(trifluoromethyl)phenyl)but-3-en-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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